molecular formula C13H19N3OS B12711557 Dilopetine, (R)- CAS No. 925205-27-2

Dilopetine, (R)-

Cat. No.: B12711557
CAS No.: 925205-27-2
M. Wt: 265.38 g/mol
InChI Key: CIJATQMMNKXTJJ-CYBMUJFWSA-N
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Description

Dilopetine, ®- is a chiral compound that has been studied for its potential antidepressant properties. It is a racemic mixture of two enantiomers, (+)-E-6006 citrate (E-6101) and (-)-E6006 citrate (E-6102). Initial experiments indicate that Dilopetine exhibits an antidepressant profile in tests with mice and rats .

Chemical Reactions Analysis

Types of Reactions

Dilopetine undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions

Common reagents used in the reactions of Dilopetine include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of Dilopetine depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted analogs of Dilopetine.

Comparison with Similar Compounds

Dilopetine is often compared with other selective serotonin and norepinephrine reuptake inhibitors (SNRIs) such as duloxetine, venlafaxine, and fluoxetine. While all these compounds share a similar mechanism of action, Dilopetine is unique in its chiral nature and specific inhibition of substance P release .

List of Similar Compounds

  • Duloxetine
  • Venlafaxine
  • Fluoxetine
  • Atomoxetine

Properties

CAS No.

925205-27-2

Molecular Formula

C13H19N3OS

Molecular Weight

265.38 g/mol

IUPAC Name

N,N-dimethyl-2-[(R)-(2-methylpyrazol-3-yl)-thiophen-2-ylmethoxy]ethanamine

InChI

InChI=1S/C13H19N3OS/c1-15(2)8-9-17-13(12-5-4-10-18-12)11-6-7-14-16(11)3/h4-7,10,13H,8-9H2,1-3H3/t13-/m1/s1

InChI Key

CIJATQMMNKXTJJ-CYBMUJFWSA-N

Isomeric SMILES

CN1C(=CC=N1)[C@H](C2=CC=CS2)OCCN(C)C

Canonical SMILES

CN1C(=CC=N1)C(C2=CC=CS2)OCCN(C)C

Origin of Product

United States

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